molecular formula C9H10O2S B2677437 Methyl 3-(cyclopropyl)thiophene-2-carboxylate CAS No. 1871848-03-1

Methyl 3-(cyclopropyl)thiophene-2-carboxylate

Cat. No. B2677437
CAS RN: 1871848-03-1
M. Wt: 182.24
InChI Key: DGJWYQCIKIHFRC-UHFFFAOYSA-N
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Description

“Methyl 3-(cyclopropyl)thiophene-2-carboxylate” is a chemical compound . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The molecular structure of “this compound” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Thiophenes are important heterocyclic scaffolds that are found in natural products . They have attracted considerable interest due to their peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes) . Furthermore, as a consequence of highly reversible oxidation potentials, oligothiophenes are well suited as organic semiconductors .

Mechanism of Action

Methyl 3-(cyclopropyl)thiophene-2-carboxylate has been studied for its potential as a drug development agent. It has been shown to interact with various proteins and enzymes in the body, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been shown to interact with DNA and other cellular components, suggesting potential applications in gene therapy and other areas of biotechnology.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the human body. It has been shown to interact with various proteins and enzymes in the body, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been shown to interact with DNA and other cellular components, suggesting potential applications in gene therapy and other areas of biotechnology. In addition, this compound has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl 3-(cyclopropyl)thiophene-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. It is also relatively stable and can be stored for extended periods of time. However, this compound is also a highly reactive compound and can be hazardous to handle. It is also a volatile compound, and special precautions should be taken to ensure proper handling and storage.

Future Directions

Methyl 3-(cyclopropyl)thiophene-2-carboxylate has potential applications in a variety of areas, including drug development, chemical synthesis, and materials science. Future research could focus on developing new methods for synthesizing this compound and exploring its potential applications in drug development and gene therapy. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound on the human body. Finally, research could be conducted to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

Methyl 3-(cyclopropyl)thiophene-2-carboxylate can be synthesized by a variety of methods. One method involves the reaction of cyclopropyl bromide and thiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the desired product, this compound, as well as a byproduct, cyclopropyl thiophene-2-carboxylate. The reaction can be carried out in either aqueous or organic solvents.

Scientific Research Applications

Methyl 3-(cyclopropyl)thiophene-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anti-cancer drug 5-fluorouracil, as well as in the synthesis of polymers and other materials. It has also been used in the synthesis of organic compounds with potential applications in drug development and materials science.

Safety and Hazards

While the specific safety and hazards of “Methyl 3-(cyclopropyl)thiophene-2-carboxylate” are not mentioned in the search results, it’s worth noting that similar compounds, such as “Methyl 3-amino-2-thiophenecarboxylate”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-cyclopropylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-7(4-5-12-8)6-2-3-6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJWYQCIKIHFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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